3-(1,3-DIOXOOCTAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOL-2(1H)-YL)-3-(2-FURYL)PROPANOIC ACID
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Overview
Description
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-(2-furyl)propanoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-(2-furyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Dioxo Group: The dioxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Furan Ring Addition: The furan ring can be added through a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Final Assembly: The final assembly of the compound involves coupling the isoindole core with the furan ring and introducing the propanoic acid moiety through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the isoindole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups under mild conditions using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially at the furan ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and Lewis acids like aluminum chloride.
Major Products
Oxidized Derivatives: Various carboxylic acids and ketones.
Reduced Derivatives: Alcohols and diols.
Substituted Derivatives: Compounds with different functional groups attached to the furan ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-(2-furyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is explored for its potential use in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-(2-furyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-(2-thienyl)propanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-(2-pyridyl)propanoic acid: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-(2-furyl)propanoic acid lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-14(21)7-12(13-2-1-5-24-13)19-17(22)15-8-3-4-9(11-6-10(8)11)16(15)18(19)23/h1-5,8-12,15-16H,6-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRODXSBDMJLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC(=O)O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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